molecular formula C18H17N5O2S B6114855 11-(2-Ethoxyphenyl)-4-ethylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

11-(2-Ethoxyphenyl)-4-ethylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

Cat. No.: B6114855
M. Wt: 367.4 g/mol
InChI Key: IPPUDOMKRNDRTD-UHFFFAOYSA-N
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Description

11-(2-Ethoxyphenyl)-4-ethylsulfanyl-2,3,5,7,11-pentazatricyclo[74002,6]trideca-1(9),3,5,7,12-pentaen-10-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-Ethoxyphenyl)-4-ethylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one can be achieved through a multi-step process involving the formation of the tricyclic core followed by functional group modifications. One efficient method involves the use of a transition-metal-free one-pot cascade reaction, which includes the formation of C–N and C–O bonds under mild conditions . This method utilizes renewable starting materials such as levulinic acid and variously substituted o-aminobenzyl alcohols, with triethylamine as a base in toluene at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are likely to be employed. This includes the use of renewable starting materials and environmentally benign reaction conditions to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

11-(2-Ethoxyphenyl)-4-ethylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

11-(2-Ethoxyphenyl)-4-ethylsulfanyl-2,3,5,7,11-pentazatricyclo[740

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 11-(2-Ethoxyphenyl)-4-ethylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(2-Ethoxyphenyl)-4-ethylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one is unique due to its specific functional groups and the ethoxyphenyl and ethylsulfanyl substituents. These groups confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

11-(2-ethoxyphenyl)-4-ethylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-3-25-15-8-6-5-7-14(15)22-10-9-13-12(16(22)24)11-19-17-20-18(26-4-2)21-23(13)17/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPUDOMKRNDRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CC3=C(C2=O)C=NC4=NC(=NN34)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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